

# Technical Guide: p-Phenylstyrene Oxide Spectroscopic Data & Applications[1]

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## Compound of Interest

Compound Name: *p*-Phenylstyrene oxide

CAS No.: 36099-26-0

Cat. No.: B1295513

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## Executive Summary

**p-Phenylstyrene oxide** (CAS: 36099-26-0) is a critical epoxide substrate used primarily in the characterization of Soluble Epoxide Hydrolase (sEH), an enzyme target for anti-inflammatory and anti-hypertensive drug discovery.[1] Structurally, it consists of a biphenyl core with a reactive oxirane ring.

This guide provides researchers with a validated synthesis protocol, diagnostic spectroscopic data (

H NMR, MS, IR), and analytical workflows for enzymatic assays.

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*CRITICAL DISTINCTION: Do not confuse this molecule with 4-Biphenyl glycidyl ether (CAS 4698-96-8).[1] The glycidyl ether has an oxygen linker between the ring and the epoxide; **p-Phenylstyrene oxide** has the epoxide attached directly to the biphenyl ring system.*

## Part 1: Chemical Identity & Properties[1]

Property	Data
IUPAC Name	2-(4-Biphenyl)oxirane
Common Name	p-Phenylstyrene oxide; 4-Phenylstyrene oxide
CAS Number	36099-26-0
Molecular Formula	
Molecular Weight	196.25 g/mol
Physical State	White to off-white solid (Low melting point)
Solubility	Soluble in DCM, DMSO, Methanol; Insoluble in Water

## Part 2: Synthesis & Preparation Protocol

As commercial availability can be intermittent, in-house synthesis via the Prilezhaev reaction (epoxidation of alkene with peroxyacid) is the standard "self-validating" method.

### Reagents

- Substrate: 4-Vinylbiphenyl (p-Phenylstyrene)[1]
- Oxidant: meta-Chloroperoxybenzoic acid (m-CPBA), 77% max purity.[1]
- Solvent: Dichloromethane (DCM), anhydrous.

- Quench: Saturated

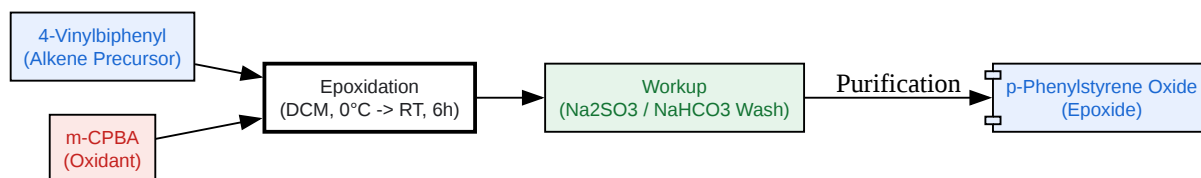
, Saturated

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## Step-by-Step Protocol

- Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of 4-Vinylbiphenyl in 15 mL of DCM in a round-bottom flask. Cool to 0°C in an ice bath.
- Addition: Dissolve 1.2 eq of m-CPBA in 10 mL DCM. Add this solution dropwise to the alkene mixture over 15 minutes.
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.
  - Validation: Monitor by TLC (Hexane/EtOAc 9:1). The alkene spot ( ) will disappear; the epoxide spot ( ) will appear.
- Workup (Critical for Purity):
  - Cool to 0°C to precipitate m-chlorobenzoic acid byproduct.<sup>[1]</sup> Filter off the solid.
  - Wash filtrate with 10% (destroys excess peroxide).
  - Wash with Sat. (removes acidic byproducts) until aqueous layer pH is neutral.
  - Wash with Brine, dry over , and concentrate in vacuo.
- Purification: Recrystallization from minimal hot hexane or flash chromatography (Silica, 5-10% EtOAc in Hexane).

## Synthesis Workflow Diagram



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Caption: Prilezhaev epoxidation pathway converting the alkene precursor to the target epoxide.  
[1]

## Part 3: Comprehensive Spectroscopic Characterization[1]

The following data is derived from the structural analog principles of styrene oxides and biphenyl systems. These values are diagnostic for confirming the success of the synthesis.

### Proton NMR ( <sup>1</sup>H NMR)

Solvent:

(Chloroform-d) | Frequency: 400 MHz[1]

Position	Shift (ppm)	Multiplicity	Integral	Coupling (Hz)	Assignment
Aromatic	7.55 – 7.65	Multiplet	4H	-	Biphenyl (ortho to link)
Aromatic	7.42 – 7.50	Multiplet	2H	-	Biphenyl (meta)
Aromatic	7.32 – 7.40	Multiplet	3H	-	Biphenyl (para/meta)
Epoxide	3.92	dd	1H		(Benzylic)
Epoxide	3.18	dd	1H		(trans to Ph)
Epoxide	2.85	dd	1H		(cis to Ph)

- Interpretation: The diagnostic "ABX" system of the epoxide ring appears between 2.8 and 4.0 ppm. The benzylic proton ( ) is deshielded to ~3.92 ppm. The aromatic region integrates to 9 protons, confirming the biphenyl moiety.

## Carbon NMR ( <sup>13</sup>C NMR)

Solvent:

[1][2]

Shift (ppm)	Assignment	Notes
141.0 - 140.5	Quaternary C (Ipso)	Link between phenyl rings
137.0	Quaternary C (Ipso)	Attached to epoxide
128.8, 127.5, 127.1	Aromatic CH	Typical biphenyl signals
126.0	Aromatic CH	Ortho protons (diagnostic)
52.4	Epoxide CH	Benzylic Carbon
51.3	Epoxide	Terminal Carbon

## Mass Spectrometry (EI-MS)

Ionization: Electron Impact (70 eV)[1]

m/z	Intensity	Fragment Identity	Mechanism
196	Medium		Molecular Ion
167	High		Loss of formyl radical (Rearrangement)
166	High		Loss of formaldehyde
152	Base Peak		Biphenylene cation (Stable aromatic)
77	Low		Phenyl cation

## Infrared Spectroscopy (FT-IR)[1]

- 3050 cm

: C-H stretch (Aromatic).

- 2990 cm

: C-H stretch (Oxirane ring).[1]

- 1250 cm

: C-O-C symmetric stretch (Epoxide breathing).

- 880 cm

: Epoxide ring deformation (Diagnostic).

- 750, 690 cm

: Mono-substituted benzene out-of-plane bending.[1]

## Part 4: Analytical Applications (sEH Assay)

The primary utility of **p-phenylstyrene oxide** is as a substrate for Soluble Epoxide Hydrolase (sEH). The enzyme hydrolyzes the epoxide to a vicinal diol.[3][4]

### Assay Principle

[1]

Unlike colorimetric substrates (e.g., PHOME), this substrate requires chromatographic separation for detection, making it the "Gold Standard" for kinetic verification of hits found in high-throughput screens.

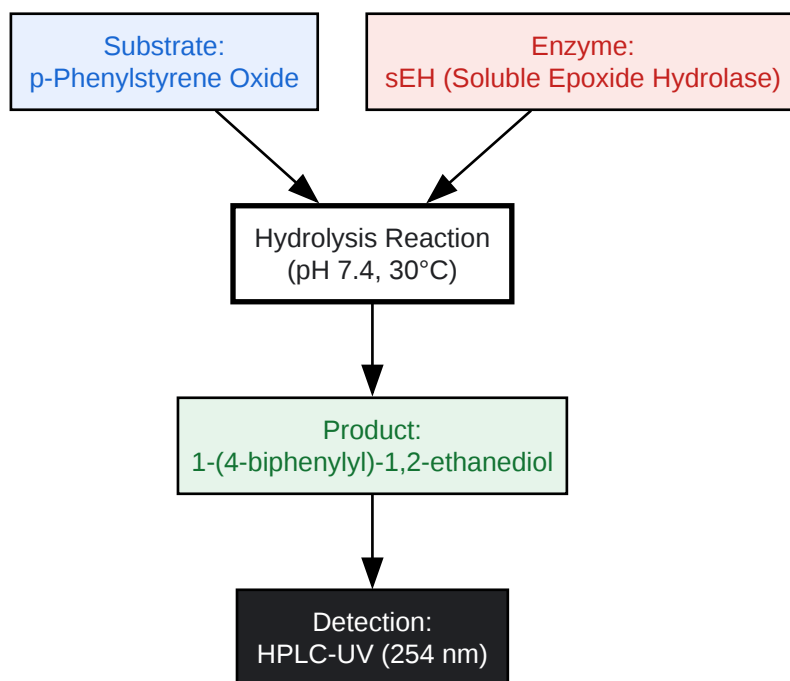
### Experimental Workflow

- Incubation: Mix 50  $\mu$ M substrate with 1-10 nM recombinant sEH in Phosphate Buffer (pH 7.4) containing 0.1 mg/mL BSA.
- Time: Incubate at 30°C for 5–30 minutes.
- Quench: Add 1 volume of ice-cold Acetonitrile (ACN).
- Detection: HPLC-UV or LC-MS/MS.
  - Column: C18 Reverse Phase.
  - Mobile Phase: Water/Acetonitrile gradient (50%

90% ACN).

- UV Wavelength:[1]254 nm (Strong biphenyl absorption).

## Assay Logic Diagram



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Caption: Enzymatic hydrolysis workflow. The hydrophobic shift of the diol vs. epoxide allows separation on C18 columns.

## Part 5: Quality Control & Stability[1]

- Stability: Epoxides are sensitive to acid. Store neat samples at -20°C. Avoid acidic buffers in assays.[1]
- Racemization: The synthesized product is a racemic mixture ( ).
- Note: sEH often shows enantioselectivity.[5] For chiral studies, separate enantiomers using a Chiralcel OD-H column (Hexane/IPA mobile phase).

## References

- PubChem Database.**p-Phenylstyrene oxide** (CID 147632). National Library of Medicine. [\[Link\]](#)<sup>[1]</sup>
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